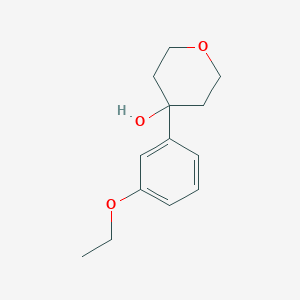

4-(3-Ethoxyphenyl)oxan-4-ol

Description

4-(3-Ethoxyphenyl)oxan-4-ol (CAS: 898785-84-7) is a tetrahydropyran derivative substituted with a 3-ethoxyphenyl group at the 4-position of the oxane ring. The compound has a molecular formula of C₁₂H₁₆O₃ (calculated based on substituents) and a purity of 97% .

Properties

IUPAC Name |

4-(3-ethoxyphenyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-16-12-5-3-4-11(10-12)13(14)6-8-15-9-7-13/h3-5,10,14H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCIVUXIWJTGHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2(CCOCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenyl)oxan-4-ol typically involves the reaction of 3-ethoxyphenol with an appropriate oxirane derivative under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product. Commonly used solvents include dichloromethane and ethanol, while catalysts like sulfuric acid or sodium hydroxide are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)oxan-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like cerium(IV) in an aqueous acetic acid medium.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the oxane ring, especially in the presence of strong bases like sodium hydride.

Common Reagents and Conditions

Oxidation: Cerium(IV) in aqueous acetic acid at 60°C.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

Oxidation: The major product is often a ketone or aldehyde derivative of the original compound.

Reduction: The primary product is typically the corresponding alcohol.

Substitution: The products vary depending on the nucleophile used but can include ethers and other substituted oxane derivatives.

Scientific Research Applications

4-(3-Ethoxyphenyl)oxan-4-ol has found applications in various fields of scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-Ethoxyphenyl)oxan-4-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- The ethoxyphenyl group in this compound provides lipophilicity, which may influence membrane permeability in bioactive molecules. In contrast, trifluoromethoxy groups (as in ) enhance electron-withdrawing properties and metabolic stability .

- Pyrazole and morpholine substituents (e.g., and ) introduce hydrogen-bonding sites, critical for target engagement in drug discovery .

Synthetic Utility :

- Oxan-4-ol derivatives are versatile intermediates. For example, (3R,4R)-4-(Hydroxymethyl)oxan-3-ol is a bifunctional building block in polymer and drug synthesis , while this compound’s discontinuation suggests niche or obsolete applications.

Safety Considerations :

- While specific hazards for this compound are undocumented, analogs like 4-Methoxybenzyl Alcohol require stringent safety protocols due to irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.